molecular formula C23H17FN2O3 B2440995 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 331632-66-7

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2440995
CAS RN: 331632-66-7
M. Wt: 388.398
InChI Key: FZJBDLOPMUTLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been tested for its in vitro antimicrobial activity. It has shown promising results against various bacterial and fungal strains .

Cytotoxicity

The compound has been evaluated for cytotoxicity against two breast cancer cell lines (MCF-7 and MBA-MD-231). The results showed promising cytotoxicity, with GI50 <0.1 and 45.8 μM against the cancer cell lines, MCF-7 and MDA-MB-231, respectively .

Anticancer Activity

The anticancer activity of the compound was found to be comparable to that of the standard drug adriamycin (GI 50 <0.1) against the MCF-7 cancer cell line .

Drug Design and Development

The compound’s unique properties such as high electronegativity, small atomic radius, and low polarizability of the C-F bond can influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties. This makes it a valuable compound in drug design and development .

Synthesis of Pyrazoline Analogues

The compound has been used in the synthesis of pyrazoline analogues using conventional heating as well as microwave irradiation techniques .

Structure-Activity Relationships (SAR) Studies

The compound has been used in SAR studies to probe the physico-chemical properties influencing the structure-activity relationship for this class of molecules .

properties

IUPAC Name

3-(4-fluorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-16-13-11-15(12-14-16)20-19-21(29-26(20)18-9-5-2-6-10-18)23(28)25(22(19)27)17-7-3-1-4-8-17/h1-14,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJBDLOPMUTLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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